2-Fluoro-4-(3-oxomorpholino)benzaldehyde
Description
2-Fluoro-4-(3-oxomorpholino)benzaldehyde (CAS: 554448-63-4) is a fluorinated aromatic aldehyde featuring a 3-oxomorpholino substituent at the para position of the benzaldehyde ring. Its molecular formula is C₁₁H₁₂FNO₂, with a molecular weight of 209.22 g/mol . The compound’s structure combines a fluorine atom at the 2-position and a 3-oxomorpholino group (a six-membered morpholine ring with a ketone at the 3-position) at the 4-position.
The synthesis of such derivatives often involves functionalization of benzaldehyde precursors via nucleophilic aromatic substitution or coupling reactions. For instance, intermediates like 4-(3-oxomorpholino)aniline are utilized in multi-step syntheses to introduce the morpholino moiety, as seen in related heterocyclic systems .
Properties
Molecular Formula |
C11H10FNO3 |
|---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
2-fluoro-4-(3-oxomorpholin-4-yl)benzaldehyde |
InChI |
InChI=1S/C11H10FNO3/c12-10-5-9(2-1-8(10)6-14)13-3-4-16-7-11(13)15/h1-2,5-6H,3-4,7H2 |
InChI Key |
HJRILNPCIAVZDP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=C(C=C2)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogen-exchange reaction, where a fluorine atom is introduced to the benzaldehyde ring via a reaction with a halogenated precursor . The morpholino group can be introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with the fluorinated benzaldehyde under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(3-oxomorpholino)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the fluorine atom under basic conditions.
Major Products
Oxidation: Formation of 2-Fluoro-4-(3-oxomorpholino)benzoic acid.
Reduction: Formation of 2-Fluoro-4-(3-oxomorpholino)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(3-oxomorpholino)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-oxomorpholino)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom and morpholino group can also influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-fluoro-4-(3-oxomorpholino)benzaldehyde, a comparative analysis with structurally analogous benzaldehyde derivatives is presented below. Key compounds include:
Table 1: Structural and Physicochemical Comparisons
Reactivity and Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The 3-oxomorpholino group acts as an electron donor due to its nitrogen lone pairs and oxygen atoms, activating the benzaldehyde ring toward electrophilic substitution. In contrast, the trifluoromethyl group (CF₃) is strongly electron-withdrawing, deactivating the ring and directing reactions to meta positions . The methoxymethyl group (CH₂OCH₃) provides moderate electron-donating effects, balancing reactivity and stability .
Physicochemical Properties
- Polarity and Solubility: The 3-oxomorpholino derivative exhibits higher polarity than the trifluoromethyl and methoxymethyl analogs due to its heterocyclic amine-oxide structure, suggesting improved solubility in polar solvents like water or methanol . The trifluoromethyl analog’s lipophilicity (logP ~2.5 estimated) makes it more suitable for hydrophobic environments, such as lipid membranes in drug delivery .
Biological Activity
2-Fluoro-4-(3-oxomorpholino)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant studies.
- Molecular Formula: C12H12FNO2
- Molecular Weight: 221.23 g/mol
- IUPAC Name: 2-Fluoro-4-(3-oxomorpholino)benzaldehyde
- Structure: The compound features a fluorobenzaldehyde moiety linked to a morpholinone structure, which is critical for its biological activity.
The biological activity of 2-Fluoro-4-(3-oxomorpholino)benzaldehyde is primarily attributed to its ability to interact with specific biological targets. It may modulate enzyme activities, particularly those involved in metabolic pathways relevant to disease states such as cancer and inflammation.
Potential Mechanisms:
- Enzyme Inhibition : It may inhibit enzymes that facilitate tumor growth or inflammatory responses.
- Receptor Binding : The compound could bind to receptors involved in signaling pathways, altering cellular responses.
Biological Activities
Research indicates that 2-Fluoro-4-(3-oxomorpholino)benzaldehyde exhibits various biological activities:
Anticancer Activity
Several studies have investigated the potential anticancer effects of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens, including both gram-positive and gram-negative bacteria. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and function.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Study | In vitro studies showed that 2-Fluoro-4-(3-oxomorpholino)benzaldehyde reduced cell viability in breast cancer cells by 50% at a concentration of 10 µM after 48 hours. |
| Antimicrobial Study | A study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating significant antibacterial activity. |
| Mechanistic Insights | Molecular docking studies revealed that the compound binds effectively to the active site of dihydrofolate reductase (DHFR), suggesting a potential mechanism for its anticancer activity. |
Comparative Analysis with Related Compounds
To understand the uniqueness of 2-Fluoro-4-(3-oxomorpholino)benzaldehyde, it is beneficial to compare it with structurally similar compounds.
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar fluorobenzaldehyde | Moderate anticancer activity |
| Compound B | Morpholine derivative without fluorine | Weak antibacterial activity |
| 2-Fluoro-4-(3-oxomorpholino)benzaldehyde | Fluorinated morpholine derivative | Strong anticancer and antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
